molecular formula C20H23ClN2O3S B497038 1-(2-Chlorobenzoyl)-4-(mesitylsulfonyl)piperazine CAS No. 701287-08-3

1-(2-Chlorobenzoyl)-4-(mesitylsulfonyl)piperazine

Cat. No.: B497038
CAS No.: 701287-08-3
M. Wt: 406.9g/mol
InChI Key: ZAIAAIXWODXSCX-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)-4-(mesitylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 2-chlorobenzoyl group and a mesitylsulfonyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzoyl)-4-(mesitylsulfonyl)piperazine typically involves the following steps:

    Formation of 2-Chlorobenzoyl Chloride: This is achieved by reacting 2-chlorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.

    Nucleophilic Substitution: The 2-chlorobenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine (TEA) to form 1-(2-chlorobenzoyl)piperazine.

    Sulfonylation: Finally, the 1-(2-chlorobenzoyl)piperazine is reacted with mesitylsulfonyl chloride in the presence of a base like pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzoyl)-4-(mesitylsulfonyl)piperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 2-chlorobenzoyl group can be replaced by other nucleophiles.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Nucleophilic Substitution: Substituted benzoyl piperazines.

    Reduction: Alcohol derivatives of the benzoyl group.

    Oxidation: Sulfone derivatives.

Scientific Research Applications

1-(2-Chlorobenzoyl)-4-(mesitylsulfonyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers to modify their properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzoyl)-4-(mesitylsulfonyl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorobenzoyl)piperazine: Lacks the mesitylsulfonyl group, which may affect its reactivity and applications.

    4-(Mesitylsulfonyl)piperazine:

Uniqueness

1-(2-Chlorobenzoyl)-4-(mesitylsulfonyl)piperazine is unique due to the presence of both the 2-chlorobenzoyl and mesitylsulfonyl groups, which confer distinct chemical and physical properties. This dual functionality allows for a broader range of applications and reactivity compared to its simpler analogs.

Properties

IUPAC Name

(2-chlorophenyl)-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-14-12-15(2)19(16(3)13-14)27(25,26)23-10-8-22(9-11-23)20(24)17-6-4-5-7-18(17)21/h4-7,12-13H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIAAIXWODXSCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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